2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide
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Overview
Description
It is an experimental compound with a complex structure that includes a thieno-thiazine core, a sulfonamide group, a hydroxyphenyl group, and a morpholinyl group . This compound has been studied for its potential pharmacological properties, particularly as an inhibitor of carbonic anhydrase enzymes .
Chemical Reactions Analysis
Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide] can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The morpholinyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of sulfanilides and thieno-thiazine derivatives.
Biology: As an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide] involves inhibition of carbonic anhydrase enzymes . These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can reduce the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include carbonic anhydrase II and IV, and the pathways involved are related to fluid secretion and regulation in the eye .
Comparison with Similar Compounds
Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide] can be compared with other carbonic anhydrase inhibitors such as acetazolamide, dorzolamide, and brinzolamide . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. Al-6619 is unique due to its thieno-thiazine core and the presence of both hydroxyphenyl and morpholinyl groups, which may contribute to its specific binding affinity and selectivity for carbonic anhydrase isozymes .
Properties
Molecular Formula |
C17H19N3O6S3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C17H19N3O6S3/c18-28(22,23)16-9-12-8-14(11-19-4-6-26-7-5-19)20(29(24,25)17(12)27-16)13-2-1-3-15(21)10-13/h1-3,8-10,21H,4-7,11H2,(H2,18,22,23) |
InChI Key |
PZLYYZPXSSNGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(SC(=C3)S(=O)(=O)N)S(=O)(=O)N2C4=CC(=CC=C4)O |
Synonyms |
2-(3-hydroxyphenyl)-3-(4-morpholinylmethyl)-2H-thieno(3,2-e)-1,2-thiazine-6-sulfonamide 1,1-dioxide AL 6619 AL-6619 AL6619 |
Origin of Product |
United States |
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